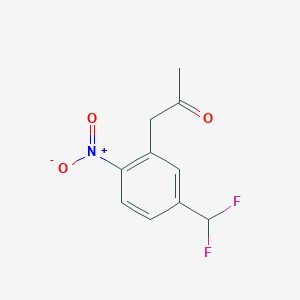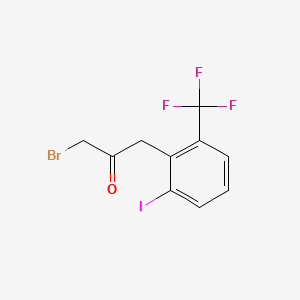![molecular formula C42H71NaO12 B14053663 sodium;2-[6-[6-[(3S,5S,7R)-3-[(5R)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate;hydrate](/img/structure/B14053663.png)
sodium;2-[6-[6-[(3S,5S,7R)-3-[(5R)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “sodium;2-[6-[6-[(3S,5S,7R)-3-[(5R)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate;hydrate” is a complex organic molecule with a variety of functional groups. This compound is likely to have significant applications in various fields due to its intricate structure and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings and the introduction of functional groups. Common synthetic routes may include:
Cyclization reactions: to form the oxane rings.
Hydroxylation: to introduce hydroxyl groups.
Esterification: to form ester linkages.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: to speed up reactions.
Purification techniques: such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
科学的研究の応用
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways.
Medicine: Possible therapeutic applications due to its complex structure.
Industry: Use in the production of pharmaceuticals or other fine chemicals.
作用機序
The mechanism by which this compound exerts its effects would depend on its interaction with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.
類似化合物との比較
Similar Compounds
Sodium butyrate: A simpler compound with a similar butanoate group.
Hydroxyethyl cellulose: Contains hydroxyl groups and an oxane ring.
Trimethylolpropane: Contains multiple hydroxyl groups.
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple rings, hydroxyl groups, and ester linkages
特性
分子式 |
C42H71NaO12 |
|---|---|
分子量 |
791.0 g/mol |
IUPAC名 |
sodium;2-[6-[6-[(3S,5S,7R)-3-[(5R)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate;hydrate |
InChI |
InChI=1S/C42H70O11.Na.H2O/c1-11-29(38(46)47)31-15-14-23(4)36(50-31)27(8)34(44)26(7)35(45)30(12-2)37-24(5)22-25(6)41(51-37)19-16-32(43)42(53-41)21-20-39(10,52-42)33-17-18-40(48,13-3)28(9)49-33;;/h16,19,23-34,36-37,43-44,48H,11-15,17-18,20-22H2,1-10H3,(H,46,47);;1H2/q;+1;/p-1/t23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,36?,37?,39-,40+,41-,42-;;/m0../s1 |
InChIキー |
GCVPRXBFNOZQIX-BQKTUUHSSA-M |
異性体SMILES |
CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC([C@]3(O2)C=CC([C@@]4(O3)CC[C@@](O4)(C)C5CC[C@@](C(O5)C)(CC)O)O)C)C)O)C)C(=O)[O-].O.[Na+] |
正規SMILES |
CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)[O-].O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


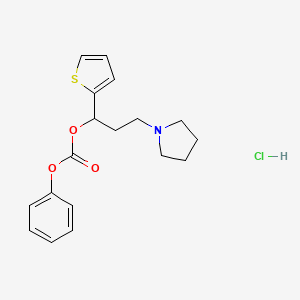
![(+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride](/img/structure/B14053602.png)
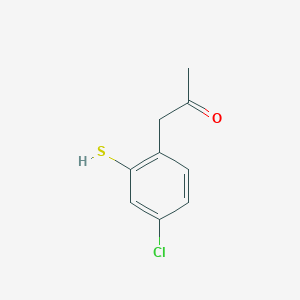
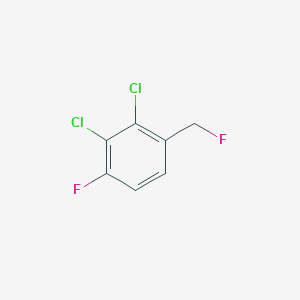

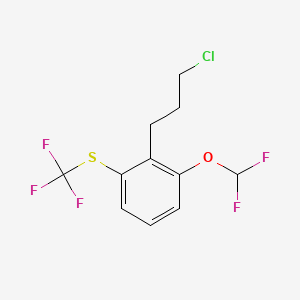


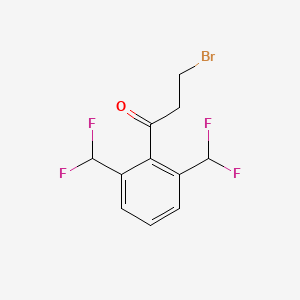
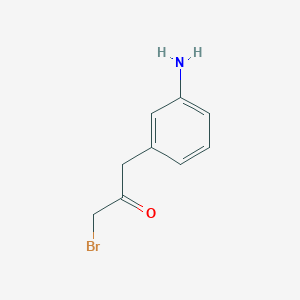
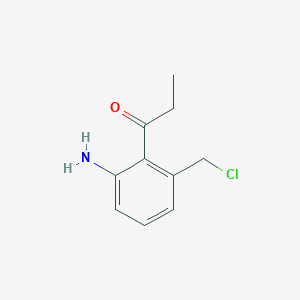
![1-[(Ethoxycarbonyl)amino]cyclopropanecarboxylic acid](/img/structure/B14053648.png)
